molecular formula C16H14O3 B8017550 2'-Hydroxy-4-methoxy-chalcone

2'-Hydroxy-4-methoxy-chalcone

Cat. No.: B8017550
M. Wt: 254.28 g/mol
InChI Key: NXBNYUSXDBHELA-UHFFFAOYSA-N
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Description

2’-Hydroxy-4-methoxy-chalcone is a naturally occurring compound belonging to the chalcone family. Chalcones are aromatic ketones that form the central core of many important biological compounds. They are biogenetic precursors of flavonoids and isoflavonoids, which are abundant in plants. Chalcones exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-Hydroxy-4-methoxy-chalcone typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2-Hydroxy-4-methoxyacetophenone and benzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures .

Industrial Production Methods: Industrial production of 2’-Hydroxy-4-methoxy-chalcone follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2’-Hydroxy-4-methoxy-chalcone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2’-Hydroxy-4-methoxy-chalcone has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 2’-Hydroxy-4-methoxy-chalcone involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

  • 2’-Hydroxychalcone
  • 4-Methoxychalcone
  • 2’-Hydroxy-4’-methoxychalcone

Comparison: 2’-Hydroxy-4-methoxy-chalcone is unique due to the presence of both hydroxyl and methoxy groups, which contribute to its distinct biological activities. Compared to other chalcones, it exhibits enhanced antioxidant and anti-inflammatory properties .

Properties

IUPAC Name

1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O3/c1-19-13-9-6-12(7-10-13)8-11-16(18)14-4-2-3-5-15(14)17/h2-11,17H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXBNYUSXDBHELA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001345758
Record name 1-(2-Hydroxyphenyl)-3-(4-methoxyphenyl-2-propen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001345758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3327-24-0
Record name 1-(2-Hydroxyphenyl)-3-(4-methoxyphenyl-2-propen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001345758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2'-Hydroxy-4-methoxychalcone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

2-Hydroxy acetophenone, 3 (6 mL, 50 mmol), 4-methoxy benzaldehyde, 4 (6 mL, 50 mmol) and 50% aqueous sodium hydroxide (50 mL) in methanol (100 mL) were reacted as in 7 to yield 9. Yield 11.7 g (92%); mp 81-83° C. (lit. 93-94);227 MS (FAB) 255 (M++1); IR (KBr) 3450, 1639; 1H NMR (200 MHz, CDCl3) δ 7.92 (dd, J=8.7 Hz, 1.4 Hz, 1H), 7.90 (d, J=15.4 Hz, 1H), 7.62 (d, J=8.7 Hz, 2H), 7.53 (d, J=15.5 Hz, 1H), 7.49 (t, J=7.4 Hz, 1H), 6.95 (d, J=8.6 Hz, 2H), 7.03-6.89 (m, 2H), 3.86 (s, 3H).
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3
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6 mL
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4
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6 mL
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100 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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